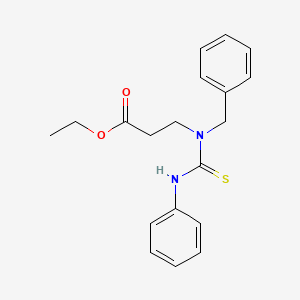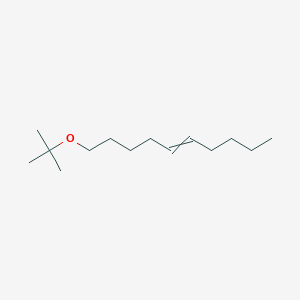![molecular formula C16H15N3O4 B14397350 N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide CAS No. 88074-40-2](/img/structure/B14397350.png)
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is an organic compound characterized by the presence of phenylcarbamoyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide typically involves the reaction of phenyl isocyanate with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce phenylcarbamoyl amines.
Scientific Research Applications
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]propionamide
- N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]butyramide
Uniqueness
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is unique due to its specific acetamide backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
88074-40-2 |
|---|---|
Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[acetyl(phenylcarbamoyl)amino] N-phenylcarbamate |
InChI |
InChI=1S/C16H15N3O4/c1-12(20)19(15(21)17-13-8-4-2-5-9-13)23-16(22)18-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21)(H,18,22) |
InChI Key |
KFVPSAYXCYQTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


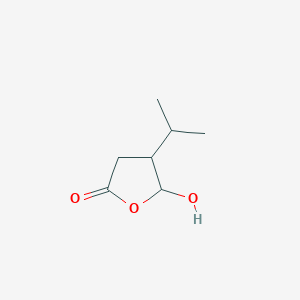
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
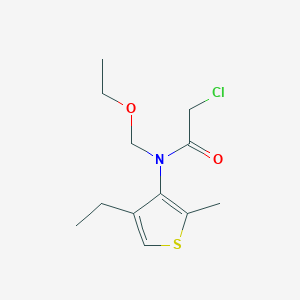

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
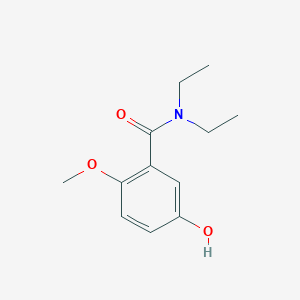
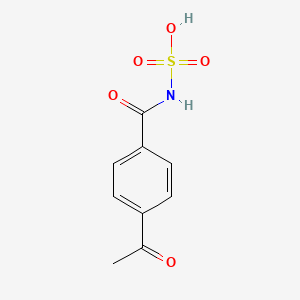
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

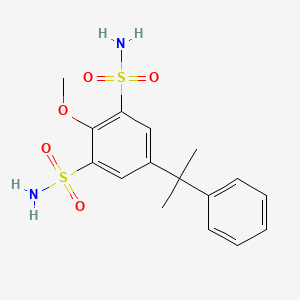
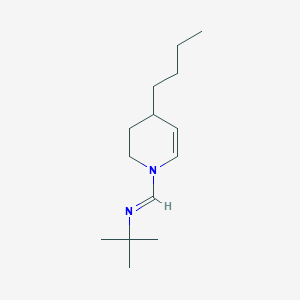
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
